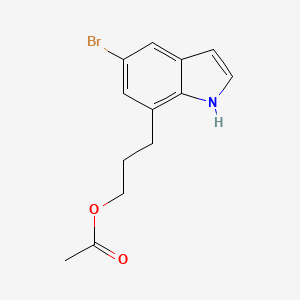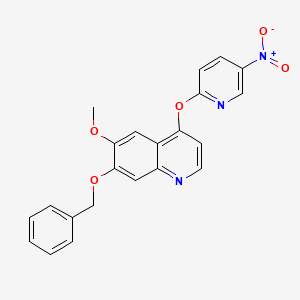![molecular formula C11H8Cl2N2OS B13886131 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13886131.png)
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound that features a thiazole ring substituted with a 2,3-dichlorophenyl group and an acetamide group. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules .
Métodos De Preparación
The synthesis of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of 2-bromo-1-(2,3-dichlorophenyl)ethanone with thiourea under specific conditions . The reaction proceeds through the formation of an intermediate thiazole ring, which is then acylated to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s dichlorophenyl group can enhance its binding affinity and specificity for certain targets, contributing to its biological activity .
Comparación Con Compuestos Similares
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring and different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C11H8Cl2N2OS |
|---|---|
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-3-1-2-7(10(8)13)11-15-6(5-17-11)4-9(14)16/h1-3,5H,4H2,(H2,14,16) |
Clave InChI |
MFZHGKSBFSFUQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)


![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)


![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
![N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride](/img/structure/B13886117.png)
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
![4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine](/img/structure/B13886123.png)

